7,7-Difluorobicyclo[4.1.0]heptan-2-amine
Description
Historical Context of Fluorinated Bicyclic Systems in Organic Chemistry
The introduction of fluorine into organic molecules has a rich history, with early investigations dating back to the 19th century. However, the systematic study and application of fluorinated compounds in a broader chemical context began in the mid-20th century. The development of new fluorinating agents and techniques has since enabled the synthesis of a wide array of fluorinated structures, including bicyclic systems. These rigid scaffolds, when fluorinated, exhibit altered physical, chemical, and biological properties compared to their non-fluorinated counterparts. The incorporation of fluorine can influence factors such as lipophilicity, metabolic stability, and binding affinity, making fluorinated bicyclic compounds particularly attractive in drug discovery.
Strategic Importance of Difluorocyclopropane Units in Molecular Design
The gem-difluorocyclopropane unit is a key structural feature of 7,7-Difluorobicyclo[4.1.0]heptan-2-amine. This moiety is recognized as a valuable bioisostere for various functional groups, including carbonyls, ethers, and even phenyl rings. A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without significantly affecting its biological activity. The difluorocyclopropane group offers a unique combination of steric and electronic properties that can enhance a molecule's pharmacological profile.
The strategic incorporation of difluorocyclopropane units can lead to:
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, prolonging the in vivo lifetime of a drug candidate.
Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can alter the acidity, basicity, and dipole moment of a molecule, which can in turn affect its solubility and membrane permeability.
Conformational Constraint: The rigid cyclopropane (B1198618) ring restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for its biological target.
The synthesis of difluorocyclopropanes is most commonly achieved through the [2+1] cycloaddition of a difluorocarbene species to an alkene. Various precursors for difluorocarbene have been developed, with (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent, being a popular choice due to its efficiency and functional group tolerance. enamine.net
Role of Bicyclic Amine Scaffolds as Chiral Building Blocks
Bicyclic amines are prevalent structural motifs in a vast number of natural products and pharmaceuticals. Their rigid, three-dimensional structures provide a well-defined orientation of substituents, which is crucial for molecular recognition and biological activity. When these scaffolds are chiral, they become powerful tools in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or as key components of the final target molecule.
The stereoselective synthesis of bicyclic amines is an active area of research. Methods often involve the diastereoselective functionalization of a pre-existing bicyclic core or the use of chiral starting materials to construct the bicyclic system. For instance, the diastereoselective Simmons-Smith cyclopropanation of allylic amines can provide access to chiral aminobicyclo[4.1.0]heptane derivatives. ox.ac.uk
Rationale for Advanced Research into this compound
The rationale for the focused investigation of this compound stems from the synergistic combination of its three key structural features. The bicyclic framework provides a rigid and defined three-dimensional structure. The gem-difluorocyclopropane unit can impart favorable physicochemical and pharmacokinetic properties. Finally, the primary amine group serves as a versatile handle for further chemical modifications, allowing for its incorporation into larger and more complex molecular architectures.
Given the limited specific literature on this compound, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the difluorocyclopropanation of a protected 3-cyclohexen-1-amine derivative, followed by deprotection. The stereochemistry of the amine group can be controlled through the choice of starting materials and reaction conditions.
Advanced research into this compound is driven by its potential as a novel building block in drug discovery. Its unique structural and electronic properties may lead to the development of new therapeutic agents with improved efficacy, selectivity, and metabolic stability. Furthermore, its application in asymmetric catalysis as a chiral ligand or organocatalyst is another promising avenue for exploration. The table below summarizes the key properties of the constituent motifs, highlighting the potential of the target compound.
| Structural Motif | Key Properties and Potential Contributions |
| Bicyclo[4.1.0]heptane | Rigid, defined 3D scaffold; provides conformational constraint. |
| gem-Difluorocyclopropane | Bioisosteric replacement for other functional groups; enhances metabolic stability; modulates physicochemical properties. |
| Primary Amine | Versatile functional group for further chemical transformations; potential for chirality and use in asymmetric synthesis. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1251923-77-9 |
|---|---|
Molecular Formula |
C7H11F2N |
Molecular Weight |
147.17 |
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C7H11F2N/c8-7(9)4-2-1-3-5(10)6(4)7/h4-6H,1-3,10H2 |
InChI Key |
KMCWIAYQAMMYGR-UHFFFAOYSA-N |
SMILES |
C1CC2C(C2(F)F)C(C1)N |
Canonical SMILES |
C1CC2C(C2(F)F)C(C1)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 7,7 Difluorobicyclo 4.1.0 Heptan 2 Amine and Its Core Motifs
Ring-Opening Reactions of the Gem-Difluorocyclopropane Moiety
The gem-difluorocyclopropane (gem-F2CP) unit is a highly strained and electronically distinct functional group. Its propensity to undergo ring-opening reactions has established it as a valuable fluoroallylic synthon in organic synthesis. ub.educymitquimica.com These transformations are characterized by the cleavage of a C-C bond within the three-membered ring, a process that can be controlled with remarkable levels of selectivity.
Analysis of Regioselectivity and Stereoselectivity in C-C Bond Cleavage (Distal vs. Proximal)
The cleavage of the cyclopropane (B1198618) ring in gem-F2CPs can occur at one of two C-C bonds: the bond distal to the gem-difluoro group (C2-C3) or one of the two bonds proximal to it (C1-C2 or C1-C3). In the majority of thermal or radical-induced ring-opening reactions, the cleavage of the distal C-C bond is favored. sigmaaldrich.com This preference is attributed to the weakening of this bond by the electronic effects of the fluorine atoms. cymitquimica.com
Conversely, cleavage of the proximal bond can be induced under different conditions, such as through the addition of amines. The regioselectivity is highly dependent on the reaction mechanism, with factors like the choice of catalyst, solvent, and attacking species dictating the outcome. For instance, in palladium-catalyzed reactions, the initial step often involves the oxidative addition of a low-valent palladium catalyst to the distal C-C bond. oc-praktikum.de
Stereoselectivity is also a critical aspect of these reactions. The ring-opening of gem-difluorocyclopropyl acetaldehydes can be controlled to produce either (E,E)- or (E,Z)-conjugated fluorodienals with high selectivity by choosing the appropriate base and reaction conditions. cymitquimica.comresearchgate.net This stereodivergence highlights the ability to precisely control the geometry of the resulting olefin.
| Reaction Type | Favored Cleavage | Typical Conditions | Reference |
|---|---|---|---|
| Radical-Mediated | Distal | n-Bu3SnH, AIBN | |
| Base-Induced | Distal | DBU, TMG | cymitquimica.com |
| Amine Addition | Proximal | Amines (e.g., morpholine) | |
| Palladium-Catalyzed | Distal | Pd(0) catalyst | oc-praktikum.de |
Transition Metal-Catalyzed Ring-Opening Reactions (e.g., Palladium- and Rhodium-Catalyzed Transformations)
Transition metals, particularly palladium and rhodium, are powerful catalysts for the ring-opening of gem-F2CPs, enabling a wide range of cross-coupling reactions. imperial.ac.uk These reactions typically proceed through the formation of a 2-fluoroallyl-metal intermediate after C-C bond cleavage and β-fluoride elimination. researchgate.netsigmaaldrich.com
Palladium Catalysis: Pioneering work demonstrated that Pd-catalysis can achieve C-N, C-O, and C-C cross-coupling reactions to yield monofluorinated alkenes with high linear selectivity. sigmaaldrich.com The mechanism generally involves oxidative addition of Pd(0) to the distal C-C bond, forming a palladacycle intermediate which then undergoes β-fluoride elimination to generate a π-fluoroallyl-Pd(II) complex. sigmaaldrich.com This intermediate is then attacked by a nucleophile. A variety of nucleophiles, including malonates, indoles, aldehydes, and sulfinates, have been successfully employed. ub.eduresearchgate.net Ligand choice is crucial for controlling selectivity; for example, N-heterocyclic carbene (NHC) ligands like IHept have been shown to promote high reaction efficiency and linear selectivity in couplings with malonates. ub.edu
Rhodium Catalysis: Rhodium catalysis offers complementary and sometimes unique selectivity compared to palladium. cymitquimica.comnih.gov Rhodium catalysts have been used for the direct C-H allylation of simple arenes using gem-F2CPs as allyl surrogates under mild, directing-group-free conditions. nih.govuniv.kiev.ua Furthermore, rhodium catalysis can achieve exceptional branched regioselectivity in the allylation of indoles, providing access to enantioenriched fluoroallylated products. oc-praktikum.de The ability to switch between terminal and internal regioselectivity in allyl-allyl cross-couplings has also been demonstrated by fine-tuning the rhodium catalytic system. univ.kiev.ua
| Metal | Reaction Type | Selectivity | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Ring-Opening/Sulfonylation | Z-selective | Forms 2-fluoroallylic sulfones | researchgate.net |
| Palladium | Ring-Opening/Coupling with Indoles | Linear-selective | Base-free conditions | ub.edu |
| Palladium | Ring-Opening/Coupling with gem-diborylalkanes | Z-stereo- and chemo-selective | Synthesizes 2-fluoroallylic gem-diboronic esters | sigmaaldrich.com |
| Rhodium | C-H Allylation of Arenes | High regioselectivity | Directing-group-free | nih.govuniv.kiev.ua |
| Rhodium | Allylation of Indoles | Branched-selective, Enantioselective | Access to chiral fluoroallylated indoles | oc-praktikum.de |
Radical-Mediated Ring-Opening Processes of Difluorocyclopropanes
Radical-mediated pathways provide an alternative to metal-catalyzed methods for ring-opening. Treatment of difluoro(methylene)cyclopropanes with radical initiators like AIBN in the presence of n-Bu3SnH leads to the selective cleavage of the distal C-C bond. Visible-light photoredox catalysis has also emerged as a powerful tool. In one study, the single-electron oxidation of aryl gem-F2CPs was shown to initiate an F-nucleophilic attack, leading to regioselective C2-C3 bond scission and the formation of α-allyl-β-trifluoromethyl compounds. researchgate.net Mechanistic investigations confirmed the involvement of a benzylic radical intermediate in this transformation. researchgate.net Preliminary studies of other photoredox-catalyzed reactions suggest a process involving a concerted SN2-like ring-opening functionalization. cymitquimica.com
Nucleophilic and Electrophilic Ring-Opening Pathways
The gem-F2CP moiety can be activated by both nucleophiles and electrophiles.
Nucleophilic Opening: The ring can be opened by direct nucleophilic attack. For instance, visible-light promotion can induce an F-nucleophilic attack from a cost-effective fluorination reagent, resulting in C-C bond cleavage. researchgate.net The regioselectivity of this process is driven by the cation-stabilizing effect of the gem-difluoro group and the thermodynamic stability gained from forming a CF3 group. researchgate.net Lewis acids can also catalyze the cross-coupling of gem-F2CPs with nucleophiles like electron-rich arenes or allylsilanes by facilitating ring-opening to a fluoroallyl cation that is then trapped by the nucleophile. ub.edu
Electrophilic Opening: The reaction of gem-F2CPs with electrophiles can also lead to ring-opening. An I2-mediated process allows for the regioselective cleavage of the cyclopropane bond and the introduction of various nucleophiles (e.g., hydroxy, alkoxy, sulfenyl groups) at the 1-position. Similarly, using an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) in the presence of arene nucleophiles results in a fluoroarylation reaction, producing CF3-containing scaffolds via regioselective activation of the proximal C-C bond. cymitquimica.com
Reactions Involving the Bicyclic Amine Functionality
Comprehensive Functional Group Interconversions of the Amine
The primary amine group in 7,7-Difluorobicyclo[4.1.0]heptan-2-amine is a versatile handle for a wide array of chemical transformations, making the molecule a valuable building block for organic synthesis and drug discovery. cymitquimica.com While specific literature on the functionalization of the 2-amine isomer is limited, the reactivity of the closely related 3-amine isomer and general principles of primary amine chemistry provide a clear picture of its synthetic potential.
Common functional group interconversions include:
N-Acylation: The amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives. This is one of the most fundamental transformations for primary amines. A complex amide, (4S)-N-((1R,3R,6R)-7,7-difluorobicyclo(4.1.0)heptan-3-yl)-7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide, has been synthesized, demonstrating the viability of this reaction on the 7,7-difluorobicyclo[4.1.0]heptane core. univ.kiev.ua
N-Alkylation and N-Arylation: The amine can act as a nucleophile to displace halides or other leaving groups from alkyl or aryl compounds, leading to secondary or tertiary amines.
Formation of Sulfonamides: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry. ub.edu
Reductive Amination: The amine can be synthesized from the corresponding ketone, 7,7-difluorobicyclo[4.1.0]heptan-2-one, via reductive amination. nih.gov Conversely, the primary amine itself can react with other aldehydes or ketones to form an imine or enamine, which can then be reduced to form a new secondary or tertiary amine.
Formation of Imines: Condensation with aldehydes or ketones under dehydrating conditions can furnish the corresponding imine derivatives.
The reactivity of the amine is influenced by the rigid, sterically demanding bicyclic framework, which may limit the scope of certain reactions compared to simpler acyclic amines. oc-praktikum.de Nonetheless, its nucleophilicity allows for its participation in a broad range of bond-forming reactions crucial for creating more complex molecules. oc-praktikum.deresearchgate.net
Electrophilic and Nucleophilic Reactions at the Nitrogen Center
The nitrogen center in this compound, as a primary amine, retains the fundamental reactivity characteristic of this functional group, including reactions with both electrophiles and nucleophiles. However, its reactivity is modulated by the electronic influence of the adjacent gem-difluorocyclopropane ring.
Nucleophilic Character: The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with a variety of electrophiles. Standard amine derivatization reactions, such as acylation, alkylation, and sulfonylation, are expected to proceed at this center. However, the strong electron-withdrawing nature of the two fluorine atoms on the adjacent cyclopropane ring likely reduces the basicity and nucleophilicity of the amine compared to a simple cyclohexylamine. This effect is attributed to the inductive effect of the C-F bonds. Research on similar structures has noted that the presence of fluorine atoms at a vicinal position can result in lower nucleophilicity of an amine residue, potentially hindering reactions like intramolecular amide bond formation. acs.org
Electrophilic Character: While primary amines are predominantly nucleophilic, they can be converted into electrophilic species. For instance, diazotization of the primary amine with nitrous acid would generate a diazonium salt. This intermediate is highly unstable and can undergo various subsequent reactions, including elimination or substitution, potentially involving rearrangements of the bicyclic core. Furthermore, the amine can be transformed into an imine, which then presents an electrophilic carbon atom susceptible to attack by nucleophiles.
The table below summarizes the expected reactivity at the nitrogen center.
| Reaction Type | Reagent/Condition | Expected Product/Intermediate | Notes |
| Nucleophilic | Acyl Halide (e.g., Acetyl chloride) | N-acylated amine (Amide) | Standard acylation. |
| Nucleophilic | Alkyl Halide (e.g., Methyl iodide) | N-alkylated amine | Potential for mono-, di-, and tri-alkylation. |
| Nucleophilic | Sulfonyl Halide (e.g., Tosyl chloride) | N-sulfonylated amine (Sulfonamide) | Formation of a stable sulfonamide derivative. |
| Electrophilic | Nitrous Acid (HONO) | Diazonium salt | Unstable intermediate, may lead to ring-opening or rearrangement. |
| Electrophilic | Aldehyde/Ketone | Imine | Forms a C=N double bond, which is an electrophilic center. |
Deconstructive Fluorination Strategies for Cyclic Amine Derivativesnih.gov
Deconstructive fluorination represents an advanced strategy for skeletal diversification, transforming readily available cyclic amines into valuable acyclic fluorine-containing compounds through carbon-carbon bond cleavage. nih.govescholarship.org This approach is particularly relevant for derivatives of this compound, offering a pathway to novel fluorinated scaffolds. The strategy typically involves a two-stage process mediated by a silver salt. nih.gov
First, the cyclic amine is oxidized to form an iminium ion intermediate. This species is then trapped by water to yield a hemiaminal. In the second stage, the hemiaminal undergoes a silver-mediated homolytic ring-opening, cleaving a C(sp³)–C(sp³) bond to generate an amino alkyl radical. nih.gov This radical intermediate is subsequently trapped by a fluorine atom source, such as Selectfluor, to deliver the final fluorinated acyclic amine product. nih.gov
Applying this strategy to a derivative of the bicyclo[4.1.0]heptan-2-amine core could lead to the cleavage of the six-membered ring, establishing the cyclic amine as a synthon for an amino alkyl radical. nih.govescholarship.org This method provides a fundamentally different retrosynthetic disconnection, enabling the synthesis of complex acyclic amines from cyclic precursors. nih.gov The protocol is often robust, proceeding in aqueous solvent mixtures, which enhances its potential for broad adoption in medicinal and agrochemical research for late-stage skeletal diversification. nih.gov
Synergistic and Antagonistic Effects in the Reactivity of the Difluorocyclopropane and Amine Functionalities
Antagonistic Effects: The primary antagonistic interaction stems from the strong electron-withdrawing inductive effect of the gem-difluoro group. This effect decreases the electron density on the neighboring carbons and, by extension, on the nitrogen atom of the amine. Consequently, the basicity and nucleophilicity of the amine are reduced compared to non-fluorinated analogues. This diminished nucleophilicity can hinder reactions at the nitrogen center, as observed in related fluorinated compounds where amide bond formation proved challenging. acs.org
Synergistic Effects: Conversely, the amine and the difluorocyclopropane ring can act in concert to facilitate certain transformations, particularly transition-metal-catalyzed ring-opening reactions. The amine group can act as a directing group or an internal nucleophile in these processes. For instance, in palladium-catalyzed reactions, the amine can coordinate to the metal center, influencing the regioselectivity of the C–C bond activation of the cyclopropane ring.
Furthermore, the amine itself can serve as the nucleophile in palladium-catalyzed ring-opening cross-coupling reactions. rsc.orgrsc.org In such scenarios, the gem-difluorocyclopropane acts as a fluoroallylic synthon. rsc.orgrsc.org The reaction proceeds via oxidative addition of palladium into a C-C bond of the cyclopropane, followed by β-fluoride elimination to form a Pd(II)-π-fluoroallyl intermediate. This electrophilic intermediate is then attacked by a nucleophile. While external amines are often used, the amine functionality within the molecule could potentially participate in intramolecular versions of this reaction or influence the reactivity with external nucleophiles. Palladium-catalyzed reactions have successfully synthesized mono- and di-2-fluoroallyl amines from gem-difluorocyclopropanes and primary anilines. rsc.org
Detailed Mechanistic Studies of Key Transformations, Including Reaction Intermediates (e.g., Fluoroallylic Species, Carbene Intermediates)nih.govrsc.orgbeilstein-journals.orgacs.org
The transformations of the 7,7-difluorobicyclo[4.1.0]heptane core are characterized by the formation of unique and highly reactive intermediates, primarily fluoroallylic species and, under certain conditions, carbene intermediates.
Fluoroallylic Species in Transition Metal-Catalyzed Ring-Opening: A dominant reaction pathway for gem-difluorocyclopropanes involves transition-metal-catalyzed ring-opening. rsc.org Metals such as palladium, cobalt, rhodium, and copper can activate the strained ring. rsc.orgacs.org The generally accepted mechanism for palladium catalysis involves:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into one of the proximal C–C bonds of the cyclopropane ring, forming a palladacyclobutane intermediate.
β-Fluoride Elimination: This intermediate undergoes β-fluoride elimination, a key step where a fluoride (B91410) ion is expelled, leading to the formation of a cationic π-fluoroallyl palladium(II) complex. rsc.org This fluoroallylic species is a crucial electrophilic intermediate.
Nucleophilic Attack: The fluoroallyl complex is then intercepted by a nucleophile (such as an amine, enamine, or malonate), which forms a new C–N or C–C bond and regenerates the active catalyst. rsc.org
Kinetic studies on the Pd-catalyzed fluoroallylation of anilines suggest that the rate-limiting step occurs early in the catalytic cycle, likely being the initial C–C bond activation or the subsequent β-F elimination step. rsc.org Cobalt-catalyzed systems can also proceed through a nucleophilic π-fluoroallylcobalt intermediate via a reductive umpolung strategy, allowing for reactions with electrophiles like aldehydes. acs.org
Carbene Intermediates: While less common for the direct transformation of the bicycloheptan-2-amine itself, carbene intermediates are relevant to the synthesis and rearrangement of the difluorocyclopropane core. Difluorocyclopropanes are typically synthesized via the addition of difluorocarbene (:CF₂) to an alkene. beilstein-journals.orgnih.gov
Furthermore, derivatives of the core structure can be designed to generate carbene intermediates, leading to subsequent rearrangements. For example, gem-difluorinated cyclopropyl (B3062369) N-tosylhydrazones can serve as precursors to cyclopropyl carbenes upon treatment with a base. chemistryviews.org These highly reactive carbene intermediates can undergo thermal ring expansion, providing a pathway to gem-difluorinated cyclobutene (B1205218) derivatives. chemistryviews.org This transformation highlights a potential reaction manifold for functionalized derivatives of this compound, where the amine is first converted to a suitable carbene precursor like a tosylhydrazone. The stabilization of intermediate trimethylene radicals by fluorine substituents, through conjugation of the radical centers with the σ*-orbital of the C–F bond, is an important feature in the thermal chemistry of these systems. beilstein-journals.org
The table below outlines key intermediates in the reactivity of the difluorocyclopropane motif.
| Transformation | Catalyst/Conditions | Key Intermediate(s) | Subsequent Reaction |
| Ring-Opening Amination | Pd(0) / XPhos | Palladacyclobutane, π-Fluoroallyl Palladium(II) complex | Nucleophilic attack by amine |
| Ring-Opening Carbonyl Allylation | CoI₂ / Terpyridine | π-Fluoroallylcobalt complex | Nucleophilic addition to aldehyde |
| Ring Expansion | Base / Heat (from Tosylhydrazone precursor) | Cyclopropyl carbene | Rearrangement to cyclobutene |
| Thermal Rearrangement | Heat | 2,2-Difluorotrimethylene diradical | Ring-opening |
Chemical Transformations and Synthetic Utility of 7,7 Difluorobicyclo 4.1.0 Heptan 2 Amine Derivatives
Derivatization at the Amine Nitrogen for Modified Reactivity and Functionality
The primary amino group in 7,7-difluorobicyclo[4.1.0]heptan-2-amine is a key handle for chemical modification, allowing for its direct incorporation into a wide array of functional groups. As a fundamental building block in organic synthesis, this amine readily participates in standard transformations such as acylation, sulfonylation, and reductive amination to generate diverse derivatives. nih.govcymitquimica.com
These derivatization reactions are crucial for integrating the bicyclic scaffold into larger molecules, particularly in the synthesis of pharmaceutically active compounds. The formation of amides and sulfonamides is a common strategy to link the aminocyclopropane core to other molecular fragments. For instance, coupling the amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) using standard peptide coupling reagents or conditions yields the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base produces stable sulfonamides.
These transformations are not only pivotal for building molecular complexity but also for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability. The ability to easily form these robust linkages underlines the compound's utility as a versatile synthetic intermediate.
| Reaction Type | Reagent Class | Product Functional Group | Significance |
|---|---|---|---|
| Acylation | Carboxylic Acids / Acid Chlorides | Amide | Forms a stable, neutral linkage common in pharmaceuticals. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Creates a stable, acidic N-H bond, acting as a hydrogen bond donor. |
| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | Forms C-N bonds to introduce further alkyl substituents. |
| Urea/Thiurea Formation | Isocyanates / Isothiocyanates | Urea / Thiourea | Introduces hydrogen bond donor/acceptor motifs. |
Modifications of the Cyclohexane (B81311) Ring System
Potential transformations could include C-H activation or oxidation to introduce hydroxyl or carbonyl groups, although such reactions on an unactivated cyclohexane ring can be challenging and may require specialized catalytic systems. Halogenation could provide a handle for subsequent cross-coupling reactions. However, the reactivity of the cyclohexane ring is generally lower than that of the amine or the strained cyclopropane (B1198618) unit, often requiring harsher conditions that may not be compatible with the other functional groups present. Consequently, synthetic strategies often rely on building the desired cyclohexane functionality into the precursor before the formation of the bicyclic system.
Transformations of the Difluorocyclopropane Unit, including Fluoroallylation Reactions
The gem-difluorocyclopropane unit is arguably the most distinctive feature of the this compound scaffold. This highly strained, electron-deficient three-membered ring is susceptible to unique ring-opening reactions that provide access to novel fluorinated motifs.
A notable transformation is the visible-light-promoted regioselective 1,3-fluoroallylation of gem-difluorocyclopropanes. bohrium.com This reaction proceeds via a single-electron oxidation of the difluorocyclopropane, which triggers a nucleophilic attack by a fluoride (B91410) source. The resulting intermediate undergoes C-C bond scission, leading to the formation of structurally diverse α-allyl-β-trifluoromethyl ethylbenzene (B125841) derivatives. bohrium.com This strategic ring-opening functionalization serves as a powerful method for constructing molecules containing the valuable trifluoromethyl (CF3) group from readily available difluorocyclopropanes. bohrium.com The regioselectivity of the fluorine incorporation is driven by the cation-stabilizing effect of the gem-difluorine substituents and the thermodynamic favorability of forming the CF3 group. bohrium.com
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Visible-light-promoted ring-opening functionalization | bohrium.com |
| Key Intermediate | Benzylic radical intermediate resulting from single electron oxidation | bohrium.com |
| Key Transformation | Conversion of a CF2 group into a CF3 group | bohrium.com |
| Outcome | Formation of α-allyl-β-trifluoromethyl ethylbenzene derivatives | bohrium.com |
Applications as a Versatile Building Block in Complex Organic Synthesis
Small, strained aliphatic rings are increasingly utilized in medicinal chemistry to enhance molecular rigidity and explore novel chemical space. researchgate.net this compound serves as a versatile building block for precisely these purposes. cymitquimica.com Its rigid bicyclic structure holds appended functional groups in well-defined spatial orientations, which can be advantageous for optimizing interactions with biological targets.
The introduction of fluorine atoms significantly alters the electronic properties of the scaffold. The gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities, while also enhancing metabolic stability and modulating pKa. These properties make the scaffold an attractive component in the design of new therapeutic agents. Its role as a bioisosteric replacement for more common saturated rings like cyclohexane or piperidine (B6355638) allows chemists to fine-tune physicochemical properties such as lipophilicity and membrane permeability.
Incorporation of this compound Scaffolds into Diverse Chemical Architectures
The synthetic accessibility and versatile reactivity of this compound have led to its incorporation into a variety of complex chemical architectures, particularly in the field of medicinal chemistry. Patent literature provides several examples where this scaffold is a key component of biologically active molecules.
For instance, derivatives of this amine have been utilized in the development of Nav1.8 inhibitors, which are investigated for the treatment of pain. googleapis.comgoogle.com In these compounds, the 7,7-difluorobicyclo[4.1.0]heptan-2-yl moiety is typically connected via an amide linkage to a larger heterocyclic system. The specific stereochemistry and conformational rigidity of the bicyclic scaffold are often critical for achieving high potency and selectivity. Additionally, the scaffold has been incorporated into modulators of IRAK4 (interleukin-1 receptor-associated kinase 4), a target for autoimmune diseases and certain cancers. google.com In these applications, the unique three-dimensional shape and fluorination pattern of the building block are leveraged to optimize ligand-protein interactions.
| Parent Scaffold | Incorporated into | Therapeutic Target Area | Reference |
|---|---|---|---|
| This compound | 2-Oxoimidazolidine-4-carboxamides | Nav1.8 Inhibition (Pain) | googleapis.comgoogle.com |
| This compound | Imidazo[1,2-a]pyridinyl derivatives | IRAK4 Modulation (Inflammation) | google.com |
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure, Strain Energy, and Stability
The bicyclo[4.1.0]heptane framework, also known as norcarane, possesses inherent ring strain due to the fusion of a cyclopropane (B1198618) ring with a cyclohexane (B81311) ring. The concept of strain refers to the increase in molecular energy compared to a hypothetical strain-free reference compound. swarthmore.edu The strain energy of the parent bicyclo[4.1.0]heptane is significant, and the introduction of a gem-difluoro group at the C-7 position further modulates the electronic structure and stability.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model these characteristics. The high electronegativity of the fluorine atoms introduces strong polarization to the C-F bonds and the adjacent C-C bonds of the cyclopropane ring. This has a cascading electronic effect on the entire bicyclic system. The stability of the molecule is a balance between the inherent strain of the bicyclic system and the electronic effects imparted by the substituents. The strain energy for bicyclic systems can be computationally derived by comparing the molecule's energy to that of a strain-free reference system using methods like isodesmic reactions. swarthmore.edu For instance, the strain energy of the parent cis-Bicyclo[4.1.0]heptane has been experimentally determined, providing a baseline for computational models. researchgate.net The introduction of the two fluorine atoms is expected to influence the stability, a factor that can be precisely quantified through high-level computational methods. swarthmore.edu The bicyclo[1.1.0]butane ring system, an even more strained structure, has a calculated strain energy exceeding 60 kcal/mol, highlighting the significant energy penalties associated with such fused rings. asianpubs.org
Theoretical Elucidation of Reaction Pathways and Transition State Characterization
Computational chemistry is pivotal in elucidating the mechanisms of chemical reactions, including the synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-2-amine. A primary route to the core structure involves the cycloaddition of difluorocarbene to an appropriate cyclohexene (B86901) derivative. nih.gov Theoretical models can map the entire reaction coordinate for this process, from reactants to products, and identify the transition state structure.
Key aspects that can be investigated include:
Carbene Generation: Modeling the formation of difluorocarbene from precursors like trimethyl(trifluoromethyl)silane (TMSCF3). nih.gov
Cycloaddition Transition State: Characterizing the geometry and energy of the transition state for the [2+1] cycloaddition of difluorocarbene to the double bond. This helps in understanding the stereoselectivity of the reaction. Biocatalytic strategies for synthesizing fluorinated cyclopropanes have been developed, where engineered enzymes catalyze the cyclopropanation of gem-difluoro alkenes with high stereocontrol. researchgate.netwpmucdn.com Computational modeling can provide insights into the enzyme-substrate interactions that govern this selectivity.
Subsequent Functionalization: Elucidating the pathways for introducing the amine group at the C-2 position and characterizing the transition states for these transformations.
For example, the synthesis of 7,7-difluorobicyclo[4.1.0]heptane has been achieved using microwave-assisted methods, and computational analysis can help rationalize the observed yields and reaction conditions. hud.ac.uk Similarly, theoretical studies on the ring expansion of aziridines with sulfonium (B1226848) ylides to form azetidines have explored SN2 and 1,4-elimination pathways, discrediting the involvement of thermally generated azomethine ylides in some cases. hud.ac.uk Such theoretical investigations are crucial for optimizing synthetic routes and predicting potential byproducts.
Conformational Analysis of Bicyclic Fluorinated Amines
The three-dimensional structure, or conformation, of this compound is critical to its chemical behavior and potential biological activity. The bicyclo[4.1.0]heptane system is conformationally restricted. The cis-fused isomer, where the cyclohexane ring adopts a boat-like conformation, is significantly more stable than a hypothetical trans-fused isomer, which would induce excessive torsional strain. quora.com
Computational methods, including force-field calculations (like MMP2) and quantum mechanics, are used to determine the preferred conformations. nih.gov These studies for substituted bicyclo[4.1.0]heptanes and related systems reveal several key features:
Ring Puckering: The cyclohexane portion of the molecule is not a perfect chair but is distorted by the fused cyclopropane.
Substituent Orientation: The amine group at the C-2 position can adopt either a pseudo-axial or pseudo-equatorial orientation. The relative energy of these conformers is determined by steric and electronic interactions with the rest of the bicyclic frame. Studies on related bicyclo[3.2.0]heptane systems show that substituents can be conformationally locked into specific pseudo-equatorial or pseudo-axial positions. nih.gov
Studies on Stereomutation and Rearrangement Processes
The inherent strain in the cyclopropane ring of this compound makes it susceptible to rearrangement reactions, particularly under thermal or catalytic conditions. Theoretical studies are essential for predicting the feasibility and products of such processes.
Computational models can investigate:
Ring-Opening Reactions: The cleavage of the C-C bonds within the three-membered ring is a potential reaction pathway. Studies on related tricyclo[4.1.0.0(2,7)]heptane systems have shown that ring-opening can be initiated by treatment with silica (B1680970) gel, leading to various bicyclo[4.1.0]heptene and cycloheptadiene derivatives. asianpubs.org Theoretical calculations can determine the activation barriers for different bond-breaking scenarios (e.g., cleavage of the internal vs. peripheral bonds of the bicyclobutane-like structure).
Vinylcyclopropane-Cyclopentene Rearrangement: While not directly applicable to the saturated core, related unsaturated systems can undergo this classic rearrangement, and computational studies help delineate the concerted or stepwise nature of these transformations.
Stereomutation: The potential for inversion of stereocenters can be modeled by calculating the energy barriers for various intramolecular processes. The high strain of the bicyclic system can lower the barriers for rearrangements compared to acyclic analogues. asianpubs.org
Investigation of Electronic Effects of Fluorine on Amine Basicity and pKa Modulation
One of the most significant and predictable consequences of fluorination is the modulation of the basicity of nearby amine groups. The pKa of an amine is a measure of the acidity of its conjugate acid and is a critical parameter influencing a molecule's properties. yuntsg.com The introduction of fluorine atoms, with their powerful electron-withdrawing inductive effect, has a profound impact on the pKa of amines. nih.govcambridgemedchemconsulting.com
Theoretical calculations provide a robust framework for predicting and rationalizing these effects:
pKa Prediction: Computational thermodynamic cycles can be used to calculate the free energy change of the deprotonation reaction (R-NH3+ -> R-NH2 + H+), from which the pKa can be derived. researchgate.netacs.org
Inductive Effect: In this compound, the two fluorine atoms are in a γ-position relative to the amine nitrogen. This distance allows for a substantial, albeit attenuated, electron-withdrawing effect to be transmitted through the carbon framework.
Magnitude of pKa Shift: Studies on various cyclic amines demonstrate that fluorination significantly lowers basicity (reduces the pKa). yuntsg.comnih.gov Fluorination at the β-position of an amine can lead to a pKa decrease of approximately 1.7 units per fluorine atom. yuntsg.com In a series of PDE9 inhibitors with a pyrrolidine (B122466) ring, fluorination resulted in pKa shifts of 1.1 to 3.3 units. nih.gov While the exact shift for this compound would require specific calculation, a significant decrease in basicity compared to the non-fluorinated parent amine is expected.
The table below, based on literature findings for other cyclic amines, illustrates the typical impact of fluorination on amine basicity.
| Compound Type | Reference pKa (Non-fluorinated) | Position of Fluorine | Observed/Expected pKa Shift (ΔpKa) | Reference |
|---|---|---|---|---|
| Acyclic Amines | ~10.6 | β-position (per F) | -1.7 | yuntsg.com |
| Piperidines | ~11.1 | β-position | -1.0 to -2.0 | yuntsg.comresearchgate.net |
| Pyrrolidines (in PDE9 inhibitors) | ~9.5 | β/γ-positions | -1.1 to -3.3 | nih.gov |
| This compound | (Not reported) | γ-position (gem-difluoro) | Significant decrease expected | yuntsg.comnih.gov |
Advanced Spectroscopic Characterization for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of 7,7-Difluorobicyclo[4.1.0]heptan-2-amine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a comprehensive analysis.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the bicyclic system. The protons on the cyclohexane (B81311) ring and the cyclopropane (B1198618) ring will exhibit distinct chemical shifts and complex coupling patterns. The proton attached to the same carbon as the amine group (H-2) would likely appear as a multiplet, with its chemical shift influenced by the stereochemistry (endo or exo) of the amine group. The cyclopropyl (B3062369) protons (H-1 and H-6) are diastereotopic and would appear as distinct multiplets, coupled to each other and to the adjacent methylene (B1212753) protons. The presence of the gem-difluoro group on C-7 will further influence the chemical shifts of the adjacent H-1 and H-6 protons through space.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms of the molecule. The carbon bearing the gem-difluoro group (C-7) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF), typically with a large coupling constant (280-300 Hz). The carbons adjacent to the difluorinated carbon (C-1 and C-6) will show smaller two-bond carbon-fluorine couplings (²JCF). The chemical shift of the carbon attached to the nitrogen (C-2) will be in the typical range for aminocycloalkanes.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for characterizing the difluorocyclopropane moiety. The two fluorine atoms at the C-7 position are diastereotopic due to the chirality of the molecule. Consequently, they are expected to give rise to two separate signals, which will appear as a pair of doublets (an AX spin system), each split by the other through a geminal fluorine-fluorine coupling (²JFF) on the order of 150-160 Hz. Further couplings to the adjacent cyclopropyl protons (H-1 and H-6) would also be observed.
Predicted NMR Data for this compound
The following table is a predictive representation based on data from analogous compounds, such as 2-[tert-Butyl(dimethyl)silyloxy]-7,7-difluorobicyclo[4.1.0]heptane and other gem-difluorinated bicyclic amines.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 2.8 - 3.2 | m | - |
| H-1, H-6 | 1.2 - 1.8 | m | - |
| Ring Protons | 1.0 - 2.2 | m | - |
| NH₂ | 1.5 - 2.5 | br s | - |
| ¹³C NMR | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J) in Hz |
| C-7 | 110 - 115 | t | ¹JCF ≈ 290 |
| C-2 | 50 - 55 | - | - |
| C-1, C-6 | 25 - 35 | t | ²JCF ≈ 10 |
| Other CH₂ | 20 - 30 | - | - |
| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Fₐ | -130 to -140 | d | ²JFF ≈ 155 |
| Fₑ | -145 to -155 | d | ²JFF ≈ 155 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₁₁F₂N. High-resolution mass spectrometry would be used to measure the mass of the protonated molecule, [M+H]⁺.
Expected HRMS Data
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [C₇H₁₂F₂N]⁺ | 148.0932 | (Hypothetical) 148.0930 | (Hypothetical) -1.35 |
The observation of a mass-to-charge ratio that corresponds to the calculated value within a very small margin of error (typically < 5 ppm) provides strong evidence for the proposed molecular formula.
X-ray Crystallography for Determination of Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including both its relative and absolute stereochemistry. For this compound, this technique would require the formation of a suitable single crystal, often as a salt (e.g., hydrochloride or tartrate).
The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the spatial arrangement of the atoms. This would confirm the bicyclo[4.1.0]heptane framework and determine the relative orientation of the amine group with respect to the cyclopropane ring (i.e., cis or trans relationship between the C-2 amino group and the C-1/C-6 bridgehead protons). Furthermore, if a chiral salt is used or if the compound crystallizes in a chiral space group, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical techniques are essential for analyzing the stereochemical properties of chiral molecules in solution. These methods are particularly valuable when X-ray crystallography is not feasible or to confirm the stereochemical integrity of a bulk sample.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For this compound, the amine group is the primary chromophore. While the amine itself absorbs in the far-UV region, derivatization with a chromophoric group (e.g., benzoyl or naphthoyl) can introduce a chromophore that absorbs at longer, more accessible wavelengths. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be compared to the theoretically calculated spectrum for a given absolute configuration using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. researchgate.netnih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the shape of the ORD curve (a plain or Cotton effect curve) is characteristic of the absolute configuration of the molecule.
These chiroptical methods are also highly sensitive for determining the enantiomeric excess (ee) of a sample, which is a critical parameter in asymmetric synthesis and for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,7-Difluorobicyclo[4.1.0]heptan-2-amine, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves bicyclic scaffold formation via [2+1] cycloaddition or ring-closing metathesis, followed by fluorination. For fluorination, agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are used under anhydrous conditions. Key steps:
- Cyclopropanation : Utilize transition-metal catalysts (e.g., Rh₂(OAc)₄) to form the bicyclo[4.1.0]heptane core.
- Fluorination : Introduce fluorine atoms at the 7-position using selective electrophilic fluorination.
- Amine Protection : Protect the amine group during fluorination to avoid side reactions (e.g., Boc protection).
- Yield Optimization : Reaction temperatures (-20°C to 0°C) and solvent choice (e.g., dichloromethane) significantly impact fluorination efficiency. Reported yields range from 45–65% .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm fluorination and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected: ~161.16 g/mol).
- X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity and biological activity of this compound?
- Methodological Answer : The bicyclo[4.1.0]heptane scaffold has distinct endo/exo configurations. For example:
- Diastereomer Separation : Use chiral chromatography (e.g., Chiralpak® AD-H column) or diastereomeric salt crystallization.
- Biological Impact : Endo-fluorine substituents may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), as seen in fluorinated norbornane analogs .
Q. What is the mechanistic role of fluorination in modulating metabolic stability and target binding?
- Methodological Answer : Fluorine’s electronegativity and lipophilicity alter pharmacokinetics:
- Metabolic Stability : Fluorine reduces oxidative metabolism at adjacent carbons (e.g., in vivo half-life increased by 2.3× compared to non-fluorinated analogs).
- Target Affinity : Fluorine’s steric and electronic effects improve binding to amine-sensitive receptors (e.g., σ receptors) by 10–15% in SPR assays .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess fluorination-induced strain energy (e.g., ~5 kcal/mol increase vs. non-fluorinated analogs).
- Molecular Docking : Use AutoDock Vina to simulate binding to neurological targets (e.g., NMDA receptors). Fluorine atoms may form halogen bonds with Thr394 (ΔG = -8.2 kcal/mol) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Potential sources of discrepancy include:
- Stereochemical Purity : Verify enantiomeric excess (e.g., via chiral HPLC). Impurities <2% can skew IC₅₀ values by 30%.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8).
- Fluorine Lability : Check for defluorination under assay conditions (e.g., via NMR post-assay) .
Q. What experimental strategies can elucidate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Study : Incubate the compound in buffers (pH 2–10) at 37°C for 24h. Monitor degradation via LC-MS; fluorinated amines are stable at pH 4–8 but hydrolyze at extremes.
- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>150°C for fluorinated bicycloamines) .
Q. How can factorial design optimize reaction parameters for scaled-up synthesis?
- Methodological Answer : Apply a 2³ factorial design to test:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
